molecular formula C15H19NO2 B562111 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 CAS No. 1020719-31-6

1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6

Cat. No.: B562111
CAS No.: 1020719-31-6
M. Wt: 251.359
InChI Key: ASYJSBPNAIDUHX-PWDWWLAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is a deuterated analog of a compound used in various research applications. It is characterized by the presence of a cyano group, a methoxyphenyl group, and a cyclohexanol moiety. The deuterium atoms in the compound make it particularly useful in studies involving isotopic labeling.

Scientific Research Applications

1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is used in a wide range of scientific research applications, including:

    Chemistry: As a deuterated compound, it is used in studies involving isotopic labeling and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: It is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: The compound is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: It is used in the development of new materials and chemical processes, particularly those involving isotopic labeling.

Safety and Hazards

The specific safety and hazards associated with “1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6” are not detailed in the search results. It is noted that this compound is intended for research use only .

Future Directions

The future directions for “1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6” are not specified in the search results. As a research compound, its future applications would likely depend on the outcomes of ongoing and future studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and cyclohexanone.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methoxybenzaldehyde and cyclohexanone in the presence of a base.

    Introduction of Cyano Group: The intermediate is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 involves its interaction with specific molecular targets and pathways. The cyano group and methoxyphenyl group play a crucial role in its binding to target molecules. The deuterium atoms enhance its stability and provide unique properties for tracing and analysis in research studies.

Comparison with Similar Compounds

1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 can be compared with other similar compounds such as:

    1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol: The non-deuterated analog, which lacks the deuterium atoms.

    1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanone: A similar compound with a ketone group instead of a hydroxyl group.

    1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol: A compound with an amino group instead of a cyano group.

The uniqueness of this compound lies in its deuterium atoms, which provide enhanced stability and unique properties for research applications.

Properties

IUPAC Name

2-(3,3,4,4,5,5-hexadeuterio-1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3/i2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYJSBPNAIDUHX-PWDWWLAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(C#N)C2=CC=C(C=C2)OC)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661875
Record name [1-Hydroxy(3,3,4,4,5,5-~2~H_6_)cyclohexyl](4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-31-6
Record name α-(1-Hydroxycyclohexyl-3,3,4,4,5,5-d6)-4-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-Hydroxy(3,3,4,4,5,5-~2~H_6_)cyclohexyl](4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.